molecular formula C6H11N3O2S B13310916 N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13310916
M. Wt: 189.24 g/mol
InChI Key: ZKURTBBGNLGFSL-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring with an ethyl group at the nitrogen atom, a methyl group at the 1-position, and a sulfonamide group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-3-sulfonyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by functional group modifications. These methods may utilize transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction of a nitro group yields amines .

Scientific Research Applications

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the sulfonamide moiety, provides a distinct profile that can be advantageous in various applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N-ethyl-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-7-12(10,11)6-4-5-9(2)8-6/h4-5,7H,3H2,1-2H3

InChI Key

ZKURTBBGNLGFSL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NN(C=C1)C

Origin of Product

United States

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